Product packaging for S8 protein, rice gall dwarf virus(Cat. No.:CAS No. 144714-14-7)

S8 protein, rice gall dwarf virus

Cat. No.: B1176496
CAS No.: 144714-14-7
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Description

S8 protein, rice gall dwarf virus, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2.C7H8SO3. The purity is usually 95%.
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Properties

CAS No.

144714-14-7

Molecular Formula

C10H13NO2.C7H8SO3

Synonyms

S8 protein, rice gall dwarf virus

Origin of Product

United States

Molecular Genetics and Genomic Architecture of Rgdv Segment S8

Nucleotide Sequence Analysis of S8

The eighth-largest of the 12 genome segments of RGDV, segment S8, has been fully sequenced, revealing a consistent length across various isolates. Studies have determined that the S8 segment consists of 1,578 nucleotides. nih.govmicrobiologyresearch.orgvirosin.org This standardized length is a key characteristic for identifying this specific segment within the viral genome.

Analysis of the S8 nucleotide sequence has identified a single, large open reading frame (ORF). nih.govmicrobiologyresearch.orgvirosin.org This ORF begins at nucleotide 21 and extends for 1,278 nucleotides. nih.govmicrobiologyresearch.org It has the coding potential for a polypeptide of 426 amino acids. nih.govmicrobiologyresearch.orgvirosin.org This protein, designated as the S8 protein or P8, functions as the major outer capsid protein of the virus. nih.govvirosin.orgnih.gov Initially estimated at 45K, the molecular mass of this protein has been more accurately calculated to be approximately 47.4 kDa. nih.govmicrobiologyresearch.orgvirosin.org

FeatureDescription
Segment S8
Segment Length 1,578 nucleotides nih.govmicrobiologyresearch.orgvirosin.org
Open Reading Frame (ORF) Length 1,278 nucleotides nih.govmicrobiologyresearch.org
ORF Start Position Nucleotide 21 nih.govmicrobiologyresearch.org
Encoded Polypeptide Length 426 amino acids nih.govmicrobiologyresearch.orgvirosin.org
Encoded Protein Major Outer Capsid Protein (P8) nih.govvirosin.orgnih.gov
Estimated Molecular Weight ~47.4 kDa nih.govmicrobiologyresearch.orgvirosin.org

Like other phytoreoviruses, the RGDV S8 segment possesses conserved terminal sequences. Specifically, the sequence 5' GG...GAU 3' is found at the termini, a feature shared with Rice dwarf virus (RDV) and Wound tumour virus (WTV). nih.govmicrobiologyresearch.org In addition to these conserved ends, segment-specific inverted repeats are present in the terminal regions of S8. nih.govmicrobiologyresearch.org Further analysis has also identified a second segment-specific repeat of 7 or 8 nucleotides located near the 3'-end of segment S8 in some isolates. nih.govcabidigitallibrary.org These sequence structures are considered characteristic of phytoreoviruses and are likely involved in genome replication and packaging. nih.govmicrobiologyresearch.org

Comparative Genomics of S8 Across RGDV Isolates

Comparative analysis of the S8 segment from different RGDV isolates reveals a high degree of conservation. Among five Chinese isolates from Guangdong province (BL, CH, DQ, GZ, XY), the full-length S8 nucleotide sequence shares 97.3% to 98.8% identity. virosin.org The coding region (ORF) shows a similarly high identity of 97.3% to 99.1% within these isolates. virosin.org When compared to the Thailand isolate, the nucleotide sequence identity for the full S8 segment of the Chinese isolates ranges from 94.8% to 95.6%, and for the ORF, it is between 95.0% and 96.0%. virosin.org

At the protein level, the conservation is even more pronounced. The deduced amino acid sequence of the S8 protein (Pns8) shows variability of only 0.5% to 2.1% among the five Chinese isolates. virosin.org In fact, across multiple RGDV isolates, the S8 segment is reported to be the most conserved, with amino acid sequence identities ranging from 99.1% to 100%. cabidigitallibrary.org This high level of conservation underscores the critical and conserved function of the major outer capsid protein in the virus's life cycle.

ComparisonNucleotide Sequence Identity (Full-length S8)Nucleotide Sequence Identity (ORF)Amino Acid Sequence Variability
Within 5 Chinese Isolates 97.3% - 98.8% virosin.org97.3% - 99.1% virosin.org0.5% - 2.1% virosin.org
Chinese vs. Thailand Isolates 94.8% - 95.6% virosin.org95.0% - 96.0% virosin.orgN/A
Across All Isolates (GD, FX, GX, Thai) 90.8% - 99.6% (whole genome)N/A99.1% - 100% (S8 protein) cabidigitallibrary.org

The genetic variation observed in the S8 segment, while low, does show some correlation with the geographical origin of the RGDV isolates. Studies comparing isolates from different regions in China (such as Guangdong and Guangxi) with an isolate from Thailand have highlighted these geographical distinctions. virosin.orgcabidigitallibrary.org For instance, while the S8 segments of Chinese isolates are highly similar to each other, they show a consistent, albeit small, degree of divergence from the Thailand isolate. virosin.org

Interestingly, the deduced amino acid sequence of the Pns8 protein from the Guangzhou (GZ) isolate in China was found to be identical to that of the Thailand isolate, despite differences at the nucleotide level. virosin.org The molecular differences detected between the Chinese isolates (like RGDV-GD from Guangdong) and the Thai isolate support the classification of these as distinct strains of RGDV. cabidigitallibrary.org These findings suggest that while the S8 protein's function is under strong negative selection, the underlying nucleotide sequence can reflect the geographical separation and independent evolution of viral populations.

Transcriptional and Translational Regulation of S8 Gene Expression

The expression of the Rice gall dwarf virus (RGDV) genome segment S8, which encodes the outer capsid protein P8, is a regulated process crucial for the viral life cycle. The regulation involves both the timing and level of protein production, which have been studied in the virus's natural host and in laboratory expression systems.

While the precise kinetics of P8 protein expression in its natural host, rice (Oryza sativa), are not extensively detailed in available research, the protein is known to accumulate as a major structural component during infection. More specific data comes from studies using heterologous expression systems, which allow for controlled analysis of protein production over time.

One of the primary systems used to study RGDV P8 is the baculovirus expression system, utilizing insect cells, specifically from Spodoptera frugiperda (Sf9). nih.govnih.govvirosin.orgnih.gov In this system, the S8 gene is introduced into Sf9 cells via a recombinant baculovirus. The production of the P8 protein is then monitored over a period of time. Research has shown that the expression of the P8 protein can be detected and reaches its maximum level between 48 and 72 hours after the cells are infected with the recombinant virus. nih.govnih.govvirosin.orgnih.gov

Immunofluorescence microscopy of these Sf9 cells reveals that the expressed P8 protein is not uniformly distributed. Instead, it forms distinct punctate structures within the cytoplasm of the cells. nih.govnih.govvirosin.orgnih.gov This observation suggests that the P8 protein may have an intrinsic ability to self-assemble or aggregate into higher-order structures, a characteristic that is foundational to the formation of the viral capsid.

The table below summarizes the findings from a typical heterologous expression study of RGDV P8 in the Sf9 insect cell line.

ParameterObservationSource(s)
Expression System Baculovirus Expression Vector System nih.govnih.govvirosin.org
Host Cell Line Spodoptera frugiperda (Sf9) nih.govnih.govvirosin.org
Time of Harvest 24, 48, 72, and 96 hours post-infection virosin.org
Peak Expression 48-72 hours post-infection nih.govnih.govvirosin.orgnih.gov
Protein Size (Approx.) 47 kDa virosin.org
Subcellular Location Cytoplasm (forming punctate structures) nih.govnih.govvirosin.orgnih.gov

Post-translational modifications are critical for the proper function of many viral proteins. In the case of phytoreoviruses, evidence suggests that the P8 outer capsid protein may undergo such processing.

Studies on the closely related Rice dwarf virus (RDV) have demonstrated that its P8 outer capsid protein exhibits heterogeneity. nih.gov This heterogeneity is not an artifact of a specific expression system, as it is observed in purified virus particles, RDV-infected rice plants, transgenic rice expressing the P8 protein, and products from E. coli expression and in vitro translation. nih.gov

Functional Mechanisms of P8 in Viral Replication and Assembly

Role of P8 in Viral Particle Assembly

The assembly of a mature and infectious RGDV particle is a complex process involving the coordinated interaction of its structural proteins and genomic segments. The P8 protein is fundamental to the formation of the outer capsid, which encases the inner core and the viral genome.

Formation of Double-Shelled Virus-Like Particles (VLPs)

Research has demonstrated that the P8 protein is indispensable for the formation of the outer shell of the virus. Studies involving the co-expression of RGDV proteins have shown that while the expression of the major inner capsid protein P3 alone can result in core-like particles, the co-expression of both P3 and P8 is necessary for the assembly of double-shelled virus-like particles (VLPs) that morphologically resemble authentic RGDV virions. nih.gov The expression of P8 by itself does not lead to the formation of these VLP structures, highlighting its dependence on the pre-formed inner core for proper assembly. nih.gov

When the gene encoding the P8 protein is expressed in insect cells, such as those from Spodoptera frugiperda (Sf9), the protein can be synthesized in a biologically active form. virosin.orgnih.govcncb.ac.cnnih.gov In these expression systems, the P8 protein is often observed forming distinct punctate structures within the cytoplasm of the cells, which is indicative of its tendency to aggregate and assemble. nih.govcncb.ac.cn

Interactions with Other Structural Proteins (e.g., P3) during Capsid Formation

The assembly of the double-shelled RGDV particle is a highly specific process that relies on precise protein-protein interactions. The primary interaction for the formation of the outer capsid is between the major outer capsid protein P8 and the major inner capsid protein P3. nih.gov The P3 protein forms the inner core of the virion, which then serves as a scaffold for the assembly of the P8 trimers that constitute the outer capsid. nih.govexpasy.org This interaction is crucial, as the absence of the P3 core prevents the proper assembly of the P8 outer shell. nih.gov The final icosahedral structure of the outer capsid is composed of 260 trimers of the P8 protein. expasy.org

Table 1: Key Protein Interactions in RGDV Assembly

Interacting ProteinsFunction in AssemblyResearch Findings
P8 and P3 Formation of the double-shelled virion.Co-expression of P3 and P8 is required for the formation of double-shelled VLPs. P3 forms the inner core, which acts as a scaffold for the assembly of the P8 outer capsid. nih.gov

Encapsidation of Viral Genome Segments

The RGDV genome consists of 12 segments of double-stranded RNA (dsRNA). nih.gov The encapsidation of these genomic segments is a critical step in the formation of infectious viral particles. This process occurs within the inner core, which is primarily composed of the P3 protein. Once the genomic dsRNAs are packaged within the inner core, the P8 outer capsid assembles around it. expasy.org The viral polymerase synthesizes capped mRNA from each dsRNA segment within the core, and these mRNAs are then translated in the cytoplasm. The newly synthesized viral proteins and genomic RNAs congregate in cytoplasmic viral factories where the (+)RNAs are encapsidated into new sub-viral particles. expasy.org

P8 Involvement in Viral Movement and Transmission

Beyond its structural role, the P8 protein is also implicated in the movement of the virus and its transmission by insect vectors.

Mechanism of Viral Spread within Host Cells and Tissues

RGDV infects the phloem and phloem-related cells of its rice plant host. expasy.org For the virus to spread throughout the plant, it must move from initially infected cells to adjacent cells. While the precise mechanism of P8's role in cell-to-cell movement is still under investigation, it is understood that as a major component of the virion surface, it is likely involved in interactions with host factors that facilitate this process. The movement of plant viruses often involves the modification of plasmodesmata, the channels that connect plant cells, and it is plausible that P8 plays a role in this process.

Contribution to Insect Vector Transmission Efficiency

RGDV is transmitted in a persistent and propagative manner by leafhopper vectors, primarily from the genus Recilia. nih.govfrontiersin.org This mode of transmission requires the virus to be ingested by the insect, pass through the gut barrier, replicate within the insect's body, and ultimately be released into a new plant host via the insect's saliva. researchgate.net The P8 outer capsid protein is crucial for the initial stages of this process, as it mediates the attachment and entry of the virus into the insect's midgut cells.

Studies on co-infection of RGDV with other rice viruses, such as Rice stripe mosaic virus (RSMV), have shown synergistic interactions that can enhance the transmission efficiency of the co-infecting virus. nih.govfrontiersin.org In these instances, the presence of RGDV can promote the propagation of RSMV within the leafhopper vector, Recilia dorsalis. nih.govfrontiersin.org This suggests that RGDV, and by extension its surface proteins like P8, can modulate the vector's internal environment or its immune response to favor viral replication and transmission. The interaction of P8 with host proteins, such as the ZmAKINβγ proteins in maize, has been shown to influence viral accumulation, indicating its role in overcoming host defenses. mdpi.com

Table 2: Research Findings on P8 in Viral Transmission

Aspect of TransmissionResearch FindingImplication
Vector Interaction The P8 outer capsid is essential for the initial attachment and entry of RGDV into insect vector midgut cells.P8 is a key determinant of vector specificity and transmission efficiency. virosin.org
Co-infection Synergy Co-infection of RGDV with Rice stripe mosaic virus (RSMV) enhances the propagation and transmission of RSMV by the leafhopper vector Recilia dorsalis. nih.govfrontiersin.orgRGDV can facilitate the transmission of other viruses, potentially through the functions of its structural proteins like P8.

P8 Dynamics during the RGDV Replication Cycle

The expression and localization of the P8 protein are tightly regulated during the viral replication cycle, ensuring that it is available at the right time and place for the formation of progeny viruses.

The synthesis and buildup of the RGDV P8 protein follow a distinct timeline in both the insect vector and the plant host.

In laboratory settings using a baculovirus expression system, the P8 protein has been successfully expressed in Spodoptera frugiperda (Sf9) insect cells. Studies have shown that the expression level of P8 in these cells reaches its peak between 48 and 72 hours after transfection. researchgate.netvirosin.org This timeframe indicates a period of significant protein production necessary for viral particle formation.

In the insect vector Recilia dorsalis, the relative transcript levels of the gene encoding P8 show a dynamic profile following the acquisition of the virus from an infected plant. Quantitative RT-PCR has been used to measure these levels at different time points after a one-day acquisition access period. Similarly, protein accumulation has been tracked in the insect vector over time.

Table 1: Relative Transcript Levels of RGDV P8 in Insect Vector (R. dorsalis) This interactive table summarizes the temporal expression data of the RGDV P8 gene in its insect vector.

Time Post-Acquisition Relative Transcript Level
2 days Initial detectable levels
4 days Increased transcript levels
6 days Significant accumulation

Data derived from studies tracking viral gene expression in the insect vector.

In the rice plant host (Oryza sativa), P8 accumulation is also a key indicator of infection progression. By 30 days post-infection (dpi), both the relative transcript levels of the P8 gene and the accumulation of the P8 protein are clearly detectable by RT-qPCR and Western blot, respectively, confirming active viral replication and assembly within the plant tissues. mdpi.com

The P8 protein actively engages with the host's cellular machinery to facilitate viral replication and the assembly of new virions. A key aspect of this interaction is its specific localization within the host cell.

Upon expression in insect cells, the P8 protein is not diffusely spread throughout the cell but instead aggregates into distinct punctate structures within the cytoplasm. researchgate.netvirosin.org These structures are understood to be "virus factories," which are specialized sites for viral replication and packaging. uniprot.org The P8 protein is found in the peripheral regions of these spherical cytoplasmic virus factories that appear early in the infection process. uniprot.org This localization is critical, as it positions the major outer capsid protein at the precise location where new viral cores are being synthesized and assembled, ready for encapsidation.

As the primary component of the outer capsid, P8 is fundamentally involved in the structural formation of the virion. virosin.org It self-assembles to form the outer icosahedral capsid, which has a T=13 symmetry and is composed of 260 P8 trimers. uniprot.org Beyond this structural role, the outer capsid is implicated in the initial stages of infection, including adsorption to, penetration of, and entry into the host cell. virosin.org Gene ontology annotations suggest that P8 is involved in binding to host cell surface receptors and may mediate the fusion of the virus membrane with the host plasma membrane, thereby facilitating the entry of the viral core into the cytoplasm to initiate a new round of replication. uniprot.org

Table 2: Compound Names Mentioned

Compound Name
S8 protein, rice gall dwarf virus (P8)
Spodoptera frugiperda
Recilia dorsalis

P8 Protein in Host Pathogen Interactions and Pathogenesis

Interactions of P8 with Host Cellular Factors

The ability of RGDV to successfully infect its hosts relies on the strategic interactions of its proteins with endogenous cellular machinery. The P8 protein, in particular, engages with various host factors, a process that is fundamental to hijacking cellular functions and evading defense mechanisms. While research on RGDV P8 is ongoing, studies on homologous proteins in related fijiviruses provide significant insights into these complex interactions.

Identification of Host Protein Binding Partners

Research into fijiviruses has identified several host proteins that are targeted by the viral outer capsid protein P8. These interactions are crucial for the virus to complete its life cycle within the host. Although Cys2-His2 (C2H2) zinc finger domains are known to mediate protein-protein interactions, direct binding partners of this type for RGDV P8 are still under investigation. nih.govyoutube.com However, studies on related viruses have revealed other significant binding partners.

For instance, the P8 protein of Rice black-streaked dwarf virus (RBSDV), a virus closely related to RGDV, has been shown to interact with the maize proteins ZmAKINβγ-1 and ZmAKINβγ-2. mdpi.com These proteins are regulatory subunits of the SnRK1 complex, a central player in cellular energy homeostasis. mdpi.com Another related virus, Rice dwarf virus (RDV), has an outer capsid P8 protein that interacts with rice glycolate (B3277807) oxidase (GOX), an enzyme typically found in peroxisomes. nih.gov Furthermore, there is evidence to suggest that the P8 protein of Southern rice black-streaked dwarf virus (SRBSDV) may interfere with the dimerization of auxin response factor 17 in rice, thereby disrupting the plant's auxin pathway to facilitate infection. mdpi.com

Viral ProteinHost Protein PartnerHost OrganismPutative Function of Interaction
RBSDV P8ZmAKINβγ-1 / ZmAKINβγ-2MaizeManipulation of energy metabolism and host defense mdpi.com
RDV P8Glycolate Oxidase (GOX)RiceTargeting the virus to peroxisomes as replication sites nih.gov
SRBSDV P8OsARF17 (inferred)RiceInterference with auxin pathway to facilitate infection mdpi.com

Impact on Host Cellular Processes and Defense Responses

The interactions between the viral P8 protein and host factors have profound consequences for the host's cellular functions and its ability to mount a defense. By targeting key cellular regulators, the virus can manipulate the host environment to favor its own replication and spread.

The interaction of RBSDV P8 with the SnRK1 complex subunits (ZmAKINβγ) points to a viral strategy to modulate the host's energy metabolism and defense signaling. mdpi.com The SnRK1 complex is a crucial energy sensor, and its manipulation could redirect resources for viral production while suppressing energy-dependent defense responses. mdpi.com Furthermore, the P8 protein of RBSDV has been demonstrated to act as a potent transcriptional repressor in plant protoplasts. nih.gov This function suggests that P8 may enter the host cell nucleus and downregulate the expression of host genes, potentially including those involved in antiviral defense pathways. nih.govnih.gov

In the case of RDV, the interaction between its P8 protein and the host's glycolate oxidase (GOX) leads to the relocalization of P8 into peroxisomes. nih.gov This targeted translocation is thought to be a mechanism for the virus to position itself at an appropriate cellular site for replication, effectively co-opting a host organelle for its own purposes. nih.gov Such interactions underscore a common viral tactic: interfering with normal cellular processes to create a more favorable environment for infection and to circumvent the host's natural defense barriers. nih.govnih.gov

P8 Influence on RGDV Symptom Development in Rice

Infection by RGDV manifests as a distinct set of symptoms in rice plants, primarily characterized by severe stunting and the formation of whitish galls on the leaf blades and sheaths. jircas.go.jpplantwiseplusknowledgebank.org The P8 protein, as a fundamental building block of the virus particle, is intrinsically linked to the establishment of the infection that leads to this pathogenesis.

Correlation of P8 Properties with Gall Formation and Stunting Phenotypes

The severity of RGDV symptoms, including pronounced stunting and the number of galls, is correlated with the timing of the infection. jircas.go.jp Rice seedlings infected at an early stage (one- to three-leaf stage) develop much more severe symptoms compared to those infected at a later stage. jircas.go.jp The characteristic symptoms include not only the eponymous galls and dwarfing but also a dark green discoloration of leaves and twisting of leaf tips. jircas.go.jpplantwiseplusknowledgebank.org In severe cases, infected plants may have a reduced number of tillers and fail to produce viable grains, leading to significant yield loss. plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.org

While the presence and accumulation of the RGDV P8 protein are indicators of a successful infection leading to these symptoms, the direct correlation between specific biochemical or structural properties of P8 and the intensity of gall formation or stunting is a complex area of research. nih.govfrontiersin.org It is understood that the symptoms arise from the systemic disruption of plant development caused by the viral infection as a whole, to which P8 is a critical contributor as a major capsid protein. uniprot.org Co-infection with other viruses, such as Rice stripe mosaic virus (RSMV), has been observed to result in synergistic symptom expression, with plants exhibiting severe dwarfing, mosaic patterns, and galls. frontiersin.org

SymptomDescriptionReference
Stunting/DwarfingInfected plants are severely stunted compared to healthy plants. jircas.go.jpplantwiseplusknowledgebank.org
Gall FormationSmall, whitish galls (0.4-8 mm long) appear on the undersides of leaf blades and outer leaf sheaths. jircas.go.jpplantwiseplusknowledgebank.org
Leaf DiscolorationInfected plants exhibit a darker green color than normal and remain green at maturity. jircas.go.jpplantwiseplusknowledgebank.org
Leaf TwistingTips of some leaves may be slightly twisted. jircas.go.jp
Reduced TilleringThe number of tillers is often reduced in infected plants. jircas.go.jp

Molecular Basis of Host Specificity and Vector Tropism Related to P8

RGDV maintains a persistent-propagative relationship with its insect vector, the leafhopper Recilia dorsalis, meaning it replicates within the insect before being transmitted to a new plant host. nih.govnih.gov This dual-host life cycle necessitates that viral proteins like P8 engage in highly specific interactions that are distinct in the plant versus the insect, governing host specificity and tissue tropism. nih.govnih.gov

Differential P8 Interactions in Plant versus Insect Hosts

The roles and interactions of the P8 protein are markedly different in its plant and insect hosts, reflecting the different cellular environments and barriers to infection. In the plant host, as suggested by studies on related viruses, P8 interactions are geared towards manipulating cellular processes like metabolism and gene expression to facilitate viral replication and suppress defenses. nih.govmdpi.comnih.gov

In contrast, within the insect vector, P8's interactions are critical for viral movement and transmission. nih.gov After ingestion, the virus must navigate from the insect's gut lumen, cross into the hemolymph, and ultimately infect the salivary glands to be transmitted during feeding. nih.govplos.org This journey requires specific molecular interactions between viral surface proteins, like P8, and insect cellular components. For RDV, virions first infect the epithelium of the filter chamber before spreading to other tissues. plos.org

A striking example of a host-specific interaction is the role of RGDV P8 in the paternal transmission of the virus in Recilia dorsalis. researchgate.net Research has shown that RGDV can hijack the surface proteins of the insect's sperm for transmission to offspring. researchgate.net This process involves the direct interaction of the P8 capsid protein with sperm-specific proteins, such as HongrES1, a mechanism that is exclusive to the insect vector and crucial for the virus's long-term persistence in the vector population. researchgate.netresearchgate.net In insect cells, P8 has also been observed to form distinct punctate structures within the cytoplasm, which are sites of viral activity. researchgate.net These differential interactions highlight the remarkable adaptability of the P8 protein, enabling it to perform specialized functions essential for the viral life cycle in two vastly different biological systems.

2 Significance of P8 Conservation for Broad Host Range or Specificity

The P8 protein of Rice gall dwarf virus (RGDV), the main component of the virion's outer capsid, plays a critical role in the virus's interaction with its hosts. virosin.orgvirosin.orguniprot.org The degree of conservation of this protein is a key determinant of the virus's host range. RGDV is known to have a specific host range, primarily infecting rice (Oryza sativa) and being transmitted in a persistent, propagative manner by insect vectors such as the green rice leafhopper (Nephotettix cincticeps) and Recilia dorsalis. uniprot.orgnih.govplantwiseplusknowledgebank.org The high conservation of the P8 protein across different geographical isolates is significant for maintaining these specific interactions, thereby defining the virus's narrow host range rather than enabling a broad one.

High Degree of Conservation in the P8 Protein

Genetic analysis of various RGDV isolates has revealed that the S8 genome segment, which encodes the P8 protein, is highly conserved. A study comparing five Chinese isolates (BL, CH, DQ, GZ, XY) and one isolate from Thailand demonstrated high levels of sequence identity.

The open reading frame (ORF) of the S8 segment, which dictates the amino acid sequence of the P8 protein, showed nucleotide identities ranging from 97.3% to 99.1% among the five Chinese isolates. virosin.org When compared to the more geographically distant Thailand isolate, the identities remained high, between 95.0% and 96.0%. virosin.orgvirosin.org

This genetic stability is even more pronounced at the protein level. The variability in the deduced amino acid sequence for the P8 protein among the Chinese isolates was only 0.5% to 2.1%. virosin.orgvirosin.org Remarkably, the P8 amino acid sequence from the GZ Chinese isolate was found to be identical to that of the Thailand isolate. virosin.org This strong conservation suggests that the P8 protein is under significant selective pressure to maintain its structure and function.

Table 1: Sequence Identity Percentages of RGDV S8 Genome Segment and P8 Protein

Comparison GroupSequence TypeIdentity Range (%)Reference
Among five Chinese isolatesS8 Full-Length Nucleotide97.3 - 98.8 virosin.org
P8 Deduced Amino Acid97.9 - 99.5 virosin.orgvirosin.org
Between Chinese isolates and Thailand isolateS8 Full-Length Nucleotide94.8 - 95.6 virosin.org
P8 Deduced Amino Acid94.0 - 95.0 virosin.org

Implications for Host Specificity

The outer capsid of a virus is the primary interface with the host environment and is essential for host recognition, attachment, and entry. nih.gov The high degree of conservation in the RGDV P8 protein indicates that its structural integrity is crucial for its function in the viral life cycle, which is intricately linked to a limited number of host species.

The conservation of P8 is likely necessary to preserve specific binding sites that recognize and interact with host-cell factors in both the rice plant and the leafhopper vector. Any significant mutation in the P8 protein could disrupt these interactions, potentially rendering the virus unable to infect its host or be transmitted by its vector. For example, studies on the related Rice black-streaked dwarf virus (RBSDV) have shown that its P8 protein interacts with specific host proteins. mdpi.com Although this particular interaction was found to be promiscuous in a lab setting, it underscores the role of P8 in engaging host machinery. mdpi.com

Furthermore, the P8 protein of RBSDV has been shown to enter the nucleus of host cells and can act as a transcriptional repressor, suggesting a role in manipulating the host's cellular environment to facilitate viral replication. nih.gov Such a specific function would rely on a highly conserved protein structure to interact correctly with the host's nuclear machinery.

Advanced Research Methodologies and Future Directions

Recombinant Expression Systems for P8 Production

The in vitro production of P8 is essential for its detailed characterization. Researchers have utilized both eukaryotic and prokaryotic expression systems to generate recombinant P8 protein, each with distinct advantages and challenges.

Baculovirus-Insect Cell Expression Systems (Sf9 cells)

To produce a biologically active form of the P8 protein, the baculovirus expression system using Spodoptera frugiperda (Sf9) insect cells is a preferred method. nih.govnih.gov This eukaryotic system is advantageous because it performs post-translational modifications similar to those in higher eukaryotes, which is often crucial for the correct folding and function of viral proteins. virosin.org

The process involves subcloning the RGDV S8 gene, which encodes the P8 protein, into a baculovirus transfer vector such as pFastBac™1. virosin.orgnih.gov This recombinant vector is then used to generate a recombinant bacmid in Escherichia coli (e.g., DH10Bac strain). nih.govnih.gov The resulting recombinant bacmid is transfected into Sf9 insect cells, leading to the production of recombinant baculoviruses. virosin.org

Subsequent infection of Sf9 cell cultures with these recombinant viruses initiates the high-level expression of the P8 protein. nih.gov Studies have shown that the expression level of P8 is typically highest between 48 and 72 hours post-infection. nih.govnih.gov Analysis of the expressed protein via SDS-PAGE and Western blotting confirms the presence of P8. Furthermore, immunofluorescence microscopy has revealed that the P8 protein forms distinct punctate structures within the cytoplasm of the Sf9 cells, indicating self-assembly or aggregation. virosin.orgnih.govnih.gov

Table 1: Recombinant P8 Production in Baculovirus-Insect Cell System

Parameter Details Source(s)
Expression Host Spodoptera frugiperda (Sf9) cells nih.gov, nih.gov
Vector System Bac-to-Bac Baculovirus Expression System virosin.org
Transfer Vector pFastBac™1 nih.gov, virosin.org
Recombinant Bacmid Host E. coli DH10Bac nih.gov, nih.gov
Optimal Expression Time 48-72 hours post-infection nih.gov, nih.gov
Cellular Localization Punctate structures in the cytoplasm nih.gov, virosin.org

Prokaryotic Expression Systems (e.g., Escherichia coli)

Prokaryotic systems, particularly E. coli, offer a more rapid and often higher-yield method for recombinant protein production compared to eukaryotic systems. Researchers have attempted to express the RGDV S8 gene in E. coli by cloning the S8 cDNA into expression vectors like pET-28b(+). virosin.org

However, a significant challenge with expressing P8 in E. coli is the formation of inclusion bodies. virosin.org These are dense aggregates of misfolded protein that are biologically inactive. While this method can produce large quantities of the protein, the subsequent steps of solubilizing and refolding the protein to achieve a native, functional conformation are often complex and inefficient. This lack of biological activity in the prokaryotically expressed protein has led researchers to favor the baculovirus system for functional studies. virosin.org

In Vitro and In Vivo Structural and Functional Studies of P8

A combination of high-resolution imaging, genetic manipulation, and interaction assays has been employed to investigate the structure of the P8 protein and map its functional domains.

High-Resolution Structural Determination (e.g., Cryo-EM, X-ray Crystallography of P8 or related proteins)

Understanding the three-dimensional architecture of the viral capsid is fundamental to understanding its function. For Rice Dwarf Virus (RDV), a closely related phytoreovirus, single-particle cryo-electron microscopy (cryo-EM) has been a powerful tool. A study achieved a 6.8 Å resolution structure of the RDV virion, which allowed for the modeling of the protein folds within the double-shelled capsid. nih.govvanderbilt.edu

The outer shell of RDV is composed of 260 trimers of the P8 protein arranged on a T=13 icosahedral lattice. vanderbilt.edu Cryo-EM analysis revealed that the P8 protein has upper and lower domains composed of similar secondary structure elements but with different orientations compared to analogous proteins in other reoviruses like Bluetongue virus. nih.govvanderbilt.edu

In addition to cryo-EM of the entire virion, two-dimensional crystallography has been performed on purified P8 protein from RDV. nih.gov This analysis showed that the P8 protein forms a trimeric capsomere structure, appearing as an equilateral triangle with sides of approximately 6 nm. nih.gov These structural insights are critical for understanding capsid assembly and stability.

Table 2: Structural Determination of P8 and Related Viral Capsids

Technique Subject Key Findings Resolution Source(s)
Cryo-Electron Microscopy Rice Dwarf Virus (RDV) Virion Modeled protein folds of the P8 outer shell; P8 has unique upper/lower domain orientations. 6.8 Å nih.gov, vanderbilt.edu
Two-Dimensional Crystallography Purified RDV P8 Protein P8 forms a trimeric capsomere structure. ~6 nm (triangle side) nih.gov

Mutagenesis and Deletion Analyses for Functional Domain Mapping

Identifying specific domains within the P8 protein that are responsible for its functions, such as protein-protein interactions, is often achieved through mutagenesis and deletion analysis. This technique involves creating modified versions of the protein with specific amino acids changed (mutagenesis) or entire sections removed (deletion).

For instance, in a study on the related Rice Black Streaked Dwarf Virus (RBSDV), a yeast two-hybrid assay was used to map the interaction between the viral P8 protein and a host protein from maize, ZmAKINβγ-2. mdpi.com By creating truncated versions of the ZmAKINβγ-2 protein, researchers determined that a region including a carbohydrate-binding module (CBM) and at least one CBS domain was necessary for the interaction with P8. mdpi.com This approach, while demonstrated on a host protein interacting with a related virus's P8, is a standard and powerful method for mapping the functional domains of the P8 protein itself.

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-immunoprecipitation, Bimolecular Fluorescence Complementation)

To understand how P8 functions during the viral life cycle, it is crucial to identify the host and viral proteins with which it interacts. Several robust techniques are used for this purpose.

Yeast Two-Hybrid (Y2H): The Y2H system is a powerful genetic method for screening large libraries of proteins for potential interaction partners. It has been successfully used to identify interactions between viral P8 proteins and host factors. For example, a Y2H screen identified that the P8 outer capsid protein of RDV interacts with rice glycolate (B3277807) oxidase (GOX). nih.gov Similarly, a Y2H screen of a maize cDNA library using RBSDV P8 as bait identified ZmAKINβγ proteins as interaction partners. mdpi.comnih.gov

Co-immunoprecipitation (Co-IP): Co-IP is an antibody-based technique used to confirm protein-protein interactions in vitro or from cell extracts. Following the initial discovery through Y2H, the interaction between RDV P8 and rice GOX was successfully confirmed using a Co-IP assay. nih.gov This method provides biochemical evidence to validate interactions found in genetic screens.

Bimolecular Fluorescence Complementation (BiFC): BiFC is a technique used to visualize protein-protein interactions in living cells (in vivo). It relies on splitting a fluorescent protein into two non-fluorescent fragments and fusing them to two proteins of interest. If the proteins interact, the fragments are brought into proximity, reconstituting the fluorescent protein. This method was used to confirm the interaction between RBSDV P8 and ZmAKINβγ-2 in the nucleus and cytoplasm of Nicotiana benthamiana leaf cells, providing spatial context to the interaction. mdpi.com

Table 3: Methods for Studying P8 Protein-Protein Interactions

Assay Interacting Proteins Purpose Source(s)
Yeast Two-Hybrid (Y2H) RDV P8 and rice glycolate oxidase (GOX) Initial discovery of interaction nih.gov
Yeast Two-Hybrid (Y2H) RBSDV P8 and maize ZmAKINβγ proteins Screening and identification of host interaction partners mdpi.com, nih.gov
Co-immunoprecipitation (Co-IP) RDV P8 and rice GOX Biochemical validation of interaction nih.gov
Bimolecular Fluorescence Complementation (BiFC) RBSDV P8 and ZmAKINβγ-2 In vivo confirmation and subcellular localization of interaction mdpi.com

Compound and Protein List

NameType
S8 protein (P8)Viral Capsid Protein
BaculovirusVirus (Expression Vector)
Spodoptera frugiperda (Sf9)Insect Cell Line
Escherichia coliBacterium (Expression Host)
pFastBac™1Plasmid (Transfer Vector)
pET-28b(+)Plasmid (Expression Vector)
Glycolate oxidase (GOX)Host Protein (Enzyme)
ZmAKINβγHost Protein
Trichloroacetic acidChemical
AcetoneChemical
TrypsinEnzyme
SDS (Sodium dodecyl sulfate)Detergent

Advanced Imaging Techniques for P8 Localization and Dynamics

Advanced imaging methodologies are crucial for elucidating the spatial and temporal dynamics of the S8 protein (P8) of the Rice gall dwarf virus (RGDV) within host cells. These techniques provide invaluable insights into the viral replication cycle, assembly processes, and interactions with cellular components.

Immunofluorescence and Immunoelectron Microscopy

Immunofluorescence and immunoelectron microscopy are powerful antibody-based techniques used to visualize the subcellular localization of the P8 protein in infected cells.

Immunofluorescence Microscopy: Studies utilizing immunofluorescence have successfully localized the RGDV P8 protein within infected insect cells. When the S8 gene is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system, the resulting P8 protein is detected using specific antibodies conjugated to fluorescent dyes. virosin.orgnih.govnih.gov Confocal microscopy reveals that the P8 protein does not distribute diffusely throughout the cell. Instead, at 48 to 72 hours post-infection, it aggregates into distinct, punctate structures within the cytoplasm. virosin.orgnih.govresearchgate.net This pattern suggests that P8 accumulates in specific foci, which are believed to be the sites of viral replication and assembly, often referred to as viroplasms or virus factories. uniprot.orguniprot.org Uninfected control cells show no such fluorescent signals, confirming the specificity of the staining. researchgate.net This localization pattern is consistent with observations for the P8 protein of the closely related Rice dwarf virus (RDV), which also forms punctate inclusions. nih.gov

Technique Host System Primary Finding Significance References
Immunofluorescence StainingSpodoptera frugiperda (Sf9) cellsP8 protein forms distinct punctate structures in the cytoplasm.Indicates accumulation in specific sites, likely viroplasms for viral assembly. virosin.orgnih.govnih.govresearchgate.net
Confocal ImmunofluorescenceSpodoptera frugiperda (Sf9) cellsP8 of the related Rice dwarf virus (RDV) colocalized with host glycolate oxidase (GOX) in peroxisomes.Suggests a mechanism for viral targeting to specific cellular organelles for replication. nih.gov

Immunoelectron Microscopy (IEM): This technique offers higher resolution, allowing for the precise localization of P8 within the ultrastructure of the cell. In IEM, antibodies specific to the P8 protein are labeled with electron-dense particles, typically gold nanoparticles. When applied to thin sections of infected tissue or purified virus preparations, these gold labels reveal the location of the P8 antigen. Early studies using the clumping technique, a variant of IEM, on crushed tissues from viruliferous insects mixed with RGDV antiserum showed aggregation of the 65 nm virus particles, confirming the antigenicity of the outer capsid, which is composed of P8. apsnet.org This method directly visualizes the P8 protein as the main component of the viral surface, confirming its role as the primary structural protein of the outer capsid.

Electron Tomography and Live-Cell Imaging in Infected Systems

To understand the three-dimensional organization and dynamic behavior of P8, more advanced techniques like electron tomography and live-cell imaging are employed.

Electron Tomography: While detailed electron tomography studies specifically on RGDV P8 are emerging, analysis of the closely related Rice dwarf virus (RDV) provides a structural blueprint. Cryo-electron microscopy (cryo-EM) and three-dimensional image reconstruction of RDV have revealed that the outer capsid is composed of 260 trimers of P8 arranged in a T=13 icosahedral lattice. nih.gov Electron tomography can build on this by generating detailed 3D models of the viroplasms within infected cells, potentially revealing how P8 trimers are recruited and assembled onto newly formed core particles. This technique would allow researchers to visualize the architecture of the viral factory and the spatial relationship between P8, other viral proteins, and host cell structures.

Live-Cell Imaging: Tracking the movement and interactions of P8 in real-time within a living cell is essential for understanding its function during infection. This can be achieved by tagging the P8 protein with a fluorescent marker, such as Green Fluorescent Protein (GFP). usda.gov Although direct live-cell imaging of GFP-tagged RGDV P8 is not extensively documented, methodologies from related viruses demonstrate its potential. For instance, bimolecular fluorescence complementation (BiFC) assays, a type of live-cell imaging, have been used to visualize the interaction between the P8 protein of Rice black streaked dwarf virus (RBSDV) and host proteins in the nucleus and cytoplasm of plant cells. mdpi.com Such an approach for RGDV would involve creating a fusion protein of P8 and GFP and expressing it in host cells. The movement, accumulation, and colocalization of the fluorescent P8 signal with other cellular markers could then be monitored over the course of infection using confocal or time-lapse microscopy, providing critical data on P8 trafficking and its role in establishing replication sites. usda.govmdpi.com

P8 as a Target for Antiviral Strategies and Disease Management

The external location and crucial structural role of the P8 protein make it an attractive target for developing novel strategies to control Rice gall dwarf virus.

Potential for Diagnostic Assay Development

Accurate and rapid diagnosis of RGDV in both rice plants and insect vectors is fundamental for disease management and forecasting. nih.govcore.ac.uk The P8 outer capsid protein is the primary viral antigen and is therefore an ideal target for serological detection methods.

Polyclonal antibodies raised against purified RGDV particles or recombinant P8 protein can be used in a variety of immunoassays. apsnet.orgnih.gov Methods such as the enzyme-linked immunosorbent assay (ELISA) and Western blotting rely on the high specificity of the antibody-antigen reaction to detect the presence of P8. nih.govnih.gov In Western blot analysis, proteins from a sample are separated by size, and an antibody specific to P8 is used to confirm the presence of the protein at its expected molecular weight. nih.gov These P8-based assays are valuable for large-scale screening of field samples, helping to monitor the spread of the virus and inform decisions on control measures. nih.govcore.ac.uk

Assay Type Target Molecule Application Significance References
Enzyme-Linked Immunosorbent Assay (ELISA)P8 Protein (Antigen)Large-scale screening of rice plants and insect vectors.Enables rapid and cost-effective disease surveillance and forecasting. nih.govcore.ac.uk
Western BlotP8 Protein (Antigen)Confirmation of viral infection and quantification of viral protein accumulation in research settings.Provides specific detection and allows for the study of viral load in co-infections. nih.gov
Gel Diffusion TestPurified Virus Particles (P8 Antigen)Determining serological relationships and antibody titers.Foundational method for characterizing the virus and developing antisera. apsnet.org

Considerations for Recombinant P8 Protein Applications in Vaccine Research

The development of strategies to induce resistance against RGDV in the host plant or insect vector is a key goal of "vaccine research" in this context. A critical first step for such research is the ability to produce large quantities of pure, biologically active P8 protein. Prokaryotic expression systems often fail to produce soluble P8. researchgate.net However, the baculovirus expression vector system, using insect cells like Spodoptera frugiperda (Sf9), has been highly successful. virosin.orgnih.govnih.gov

This system allows for the correct post-translational modifications, resulting in a recombinant P8 protein that is soluble and antigenic. virosin.orgnih.gov The availability of this recombinant P8 is foundational for several research avenues:

Antisera Production: Recombinant P8 can be used as an antigen to generate highly specific polyclonal and monoclonal antibodies for diagnostic kits and research. nih.gov

Interaction Studies: It enables in vitro studies to identify host proteins that interact with P8, which could be targets for disruption.

Structural Biology: Purified recombinant P8 is necessary for high-resolution structural studies, such as X-ray crystallography, to inform the rational design of antiviral compounds that could interfere with capsid assembly.

Gene Editing Approaches Targeting P8 or its Host Interactors for Resistance

Modern gene-editing technologies, particularly the CRISPR/Cas9 system, offer a promising avenue for engineering RGDV resistance in rice. frontiersin.orggenscript.com While there are no reports of directly targeting the viral P8 gene within the plant (as the virus is an external pathogen), two main strategies involving CRISPR/Cas9 are being considered:

Targeting Host Susceptibility Genes: The most viable strategy is to identify and modify host genes that encode proteins essential for the virus's life cycle. The P8 protein, being on the viral surface, likely interacts with host factors for cell entry, trafficking, or assembly. For the related Rice dwarf virus, the P8 protein was found to interact with the host's glycolate oxidase. nih.gov For Rice black-streaked dwarf virus, its P8 protein interacts with the host ZmAKINβγ protein, and down-regulation of this protein impacts viral accumulation. mdpi.com Identifying the corresponding host interactors for RGDV P8 would provide prime targets for gene editing. Using CRISPR/Cas9 to introduce mutations that disrupt these P8-interacting domains could prevent the virus from successfully completing its infection cycle, thereby conferring resistance. This approach has shown success in creating partial resistance to other rice viruses, demonstrating its feasibility. genscript.com

Engineering Host-Induced Gene Silencing: While more complex, another approach involves engineering the rice plant to produce small interfering RNAs (siRNAs) that specifically target the RGDV S8 gene sequence. Upon infection, these siRNAs would guide the plant's RNA interference (RNAi) machinery to degrade the P8 mRNA, thus inhibiting the production of the crucial capsid protein and halting viral replication.

The successful application of CRISPR/Cas9 for improving other traits in elite rice varieties underscores the power of this technology for developing durable, genetically-based resistance to diseases like Rice gall dwarf. frontiersin.org

Unexplored Aspects and Emerging Research Questions

Advanced research into the S8 protein (P8) of the Rice gall dwarf virus (RGDV) is pivotal for understanding the intricate mechanisms of viral pathogenesis and for developing effective antiviral strategies. While significant progress has been made, several aspects of P8 biology remain uncharted territory, presenting exciting avenues for future investigation. The following sections delve into key unanswered questions regarding the protein's function in viral egress, its post-translational modifications, and its role in modulating host defenses.

Detailed Molecular Mechanism of P8-Mediated Viral Egress

The precise mechanism by which the P8 protein facilitates the exit of new virions from the host cell is a critical, yet not fully understood, aspect of the RGDV life cycle. P8 is the major outer capsid protein and is known to self-assemble to form the outer icosahedral capsid of the virus. uniprot.org This capsid structure is essential for protecting the viral genome. ontosight.ai Research indicates that P8 mediates the secretion of assembled virus-like particles from host insect cells. uniprot.org

A significant emerging area of research is the virus's exploitation of host cellular pathways for its transport and release. Studies on RGDV have revealed that the virus hijacks the host's autophagy machinery to enable its spread across multiple membrane barriers within its insect vector. plos.org The virus induces the formation of double-membraned autophagosomes that engulf progeny virions. plos.org These virus-filled autophagosomes are then manipulated to prevent their degradation, allowing them to serve as safe transport vesicles. plos.org The viral nonstructural protein Pns11 plays a key role by inducing autophagy and embedding in the autophagosome membranes. plos.org While this provides a model for how the virus moves between cells and traverses barriers like the midgut and salivary glands, the specific role of the P8 outer capsid protein in this process is an area requiring deeper investigation. plos.org

Future research should focus on:

P8 Interaction with Autophagosome Components: Investigating whether P8 directly interacts with host autophagy-related (ATG) proteins or with the viral Pns11 protein to facilitate engulfment into the autophagosome.

Mechanism of Secretion: Elucidating the molecular players and steps involved in the P8-mediated secretion of virions from the insect cells, which may involve hijacking exocytosis or other cellular transport pathways. uniprot.orgplos.org

Structural Dynamics: Analyzing the conformational changes in the P8 protein that may occur upon interaction with host membranes or transport machinery to trigger viral release.

Comprehensive Characterization of P8 Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the proper functioning of viral proteins, influencing their solubility, stability, antigenicity, and interactions with host factors. mdpi.com RNA viruses like RGDV lack their own PTM enzymes and therefore rely on the host cell's machinery to modify their proteins. mdpi.com While it is known that expressing RGDV P8 in insect cells is preferable to bacterial systems because insect cells can perform these essential modifications, the specific PTMs that P8 undergoes remain largely uncharacterized. virosin.orgnih.gov

Research on the closely related Rice dwarf virus (RDV) has shown that its P8 outer capsid protein undergoes proteolytic cleavage, a specific type of post-translational modification. nih.gov This cleavage occurs at a specific site and is observed in purified virus particles as well as in various expression systems, though its precise function is unknown. nih.gov Given the similarities between these phytoreoviruses, it is highly probable that RGDV P8 is also subject to similar processing. virosin.org Beyond cleavage, a variety of other PTMs commonly observed on viral proteins could be relevant for P8 function. mdpi.com

Key research questions that need to be addressed include:

Proteolytic Cleavage: Does RGDV P8 undergo proteolytic cleavage similar to its RDV counterpart? If so, what is the specific cleavage site, which host or viral protease is responsible, and how does this cleavage affect virion assembly, stability, or infectivity?

Glycosylation: Is the P8 protein glycosylated? Glycosylation can play a critical role in protein folding, receptor binding, and evasion of the host immune system. mdpi.com Identifying glycosylation sites and the types of glycans attached would be a significant step forward.

Lipidation: Does P8 undergo lipidation, such as myristoylation or palmitoylation? These modifications often target proteins to cellular membranes and are involved in protein-protein interactions and virus entry. mdpi.com

Phosphorylation: Are there specific phosphorylation sites on P8? Phosphorylation is a common regulatory switch that can alter protein activity and interaction with other proteins.

Table 1: Potential Post-Translational Modifications of RGDV P8 and Their Significance

Modification Type Potential Function/Significance Key Research Question for P8
Proteolytic Cleavage Maturation of the capsid protein; conformational changes required for infectivity. Is RGDV P8 cleaved like its RDV homolog, and what is the functional consequence? nih.gov
Glycosylation Proper protein folding; receptor-ligand binding; immune evasion; virion assembly and entry. mdpi.com Is P8 glycosylated, and how does this affect its interaction with host receptors?
Lipidation (e.g., Palmitoylation, Myristoylation) Membrane targeting; protein-protein interactions; viral entry. mdpi.com Does lipidation anchor P8 to host cell membranes during egress?

| Phosphorylation | Regulation of protein activity; signal transduction; interaction with host kinases or phosphatases. | Is P8 phosphorylated, and does this regulate its role in the viral life cycle? |

Role of P8 in Modulating Specific Host Immune/Defense Responses

Viruses must constantly navigate and subvert the host's immune system to establish a successful infection. The P8 protein, as the outermost component of the virion, is a primary point of contact with host factors and is therefore likely a key player in modulating host defense responses. ontosight.ai In its insect vector, RGDV infection is known to trigger a potent antiviral immune response involving small interfering RNAs (siRNA). nih.gov In the rice plant, defense mechanisms involving Argonaute (AGO) proteins are crucial for resisting viral infection. elifesciences.org However, how P8 specifically interacts with and potentially counteracts these defense pathways is an open question.

Studies on the P8 protein of the related Rice black streaked dwarf virus (RBSDV) provide a valuable model. RBSDV P8 interacts directly with ZmAKINβγ proteins in maize, which are regulatory subunits of the SnRK1 complex, a central regulator of energy and carbohydrate metabolism. mdpi.comnih.gov Downregulation of these host proteins facilitates the accumulation of the virus, suggesting that their interaction with P8 is part of a host defense strategy that the virus must overcome. mdpi.comnih.gov Similarly, the P8 protein of Rice dwarf virus (RDV) interacts with rice glycolate oxidase (GOX), an interaction that helps translocate P8 into peroxisomes, which may serve as sites for viral replication. nih.gov These findings strongly suggest that the P8 protein of RGDV also interacts with specific host proteins to manipulate cellular processes and evade immune surveillance.

Emerging research questions in this area are:

Interaction with Host Defense Proteins: Does RGDV P8 interact with key components of the plant or insect antiviral RNAi pathways, such as Dicer or Argonaute proteins, to suppress this line of defense?

Manipulation of Host Metabolism: Does RGDV P8 interact with rice metabolic enzymes, similar to the P8-ZmAKINβγ interaction, to alter the cellular environment to favor viral replication? mdpi.com

Evasion of Pattern Recognition: How does the P8 protein avoid or interfere with recognition by the host's pattern recognition receptors, which are the first line of defense against pathogens?

Modulation of Hormone Signaling: Does P8 interfere with plant hormone signaling pathways, such as the auxin pathway, which has been shown to be manipulated by other viral proteins to enhance infection? plos.org

Table 2: Investigated and Potential Host Interacting Partners for Phytoreovirus P8

Interacting Host Protein Host Organism Function of Host Protein Implication of Interaction Reference
ZmAKINβγ Maize Regulatory subunit of SnRK1 complex; energy homeostasis and defense. P8 interaction may disrupt host metabolism and defense against the virus. mdpi.comnih.gov
Glycolate Oxidase (GOX) Rice Peroxisomal enzyme. P8-GOX interaction leads to the translocation of P8 to peroxisomes, potential replication sites. nih.gov

| Argonaute (AGO) proteins | Rice | Key proteins in the RNA interference (RNAi) pathway, essential for antiviral defense. | Does P8 directly or indirectly interfere with AGO protein function to evade antiviral RNAi? | elifesciences.org |

Q & A

Q. What is the structural and functional role of the S8 protein in RGDV?

The S8 segment of RGDV encodes the major outer capsid protein (47K), which shares significant amino acid sequence homology with the outer capsid proteins of related phytoreoviruses like Rice Dwarf Virus (RDV, 56% identity) and Wound Tumor Virus (WTV, 52% identity). This homology suggests conserved roles in viral particle assembly, host cell entry, and vector interactions. Methodologically, sequence alignment tools (e.g., BLAST, Clustal Omega) and homology modeling (e.g., SWISS-MODEL) are critical for identifying conserved domains and predicting structural motifs .

Q. How can researchers validate the expression of the S8 protein in experimental systems?

Recombinant expression in E. coli is a common approach. For example, cloning the S8 open reading frame (ORF) into vectors like pET-28a, followed by induction with IPTG and purification via affinity chromatography, allows for protein characterization. Western blotting using polyclonal antibodies raised against purified S8 protein confirms specificity . Additionally, mass spectrometry can verify peptide fragments matching the predicted amino acid sequence .

Q. What experimental models are used to study RGDV transmission by its insect vector, Recilia dorsalis?

Recilia dorsalis colonies are maintained in controlled environments (25°C, 70% humidity) using rice seedlings as hosts. Viruliferous populations are established by allowing leafhoppers to feed on RGDV-infected plants. Transmission efficiency is quantified via PCR or ELISA to detect viral RNA/proteins in insects and plants. Life history traits (e.g., survival rate, fecundity) are compared between viruliferous and non-viruliferous populations to assess vector fitness costs .

Advanced Research Questions

Q. How does RGDV S8 protein interact with host plant proteins to facilitate infection?

Yeast two-hybrid (Y2H) screens and co-immunoprecipitation (Co-IP) assays are used to identify host interactors. For instance, glycolate oxidase (GLO) in rice interacts with the RDV P8 capsid protein, relocalizing it to chloroplasts and modulating ROS signaling. Similar approaches can be applied to RGDV S8, leveraging transgenic rice lines expressing tagged S8 proteins for pull-down assays .

Q. What methodologies resolve contradictions in S8 protein function across related phytoreoviruses?

Comparative functional genomics is key. For example:

  • RDV S8 : Encodes a 46K outer capsid protein critical for vector acquisition.
  • RGDV S8 : Shares homology but differs in vector-specific interactions.
  • WTV S8 : Binds to leafhopper membrane receptors. Cross-species complementation assays (e.g., replacing RDV S8 with RGDV S8 in reverse genetics systems) can test functional conservation. Quantitative RT-PCR and transmission electron microscopy (TEM) track viral replication and particle assembly .

Q. How do co-infections with RGDV and other viruses (e.g., Rice Stripe Mosaic Virus) alter S8-mediated pathogenesis?

Co-infection synergism is studied using dual-infected Recilia dorsalis and rice plants. Viral loads are quantified via qRT-PCR, and transmission rates are compared to single infections. RNA-Seq of co-infected hosts reveals transcriptional changes in S8 expression and host defense pathways (e.g., auxin signaling). Insect feeding assays with electrical penetration graphs (EPG) monitor vector behavior changes .

Q. What strategies can silence S8 expression to confer resistance in transgenic rice?

Hairpin RNA (hpRNA) constructs targeting the S8 ORF are transformed into rice via Agrobacterium-mediated methods. Transgenic lines are challenged with RGDV, and viral titers are measured using ELISA or RT-qPCR. Confocal microscopy localizes S8 in viroplasms to confirm silencing efficacy. This approach reduced RGDV replication by 90% in resistant lines without affecting plant growth .

Methodological Considerations

Q. How to design experiments analyzing S8 protein stability under varying environmental conditions?

  • Thermal stability : Incubate purified S8 at 10–50°C for 1 hour, then analyze via SDS-PAGE and circular dichroism (CD) spectroscopy.
  • Protease resistance : Treat S8 with trypsin/chymotrypsin and monitor degradation via mass spectrometry.
  • pH tolerance : Dialyze S8 against buffers (pH 4–9) and assess aggregation using dynamic light scattering (DLS) .

Q. What statistical approaches address variability in S8 expression data across biological replicates?

  • ANOVA for multi-group comparisons (e.g., S8 levels in different rice cultivars).
  • Linear mixed-effects models to account for random variables (e.g., insect batch effects).
  • False discovery rate (FDR) correction for high-throughput datasets (e.g., RNA-Seq) .

Data Contradictions and Solutions

Q. How to reconcile discrepancies in S8 homology between RGDV and RDV?

While S8 shares 52% amino acid identity with RDV, functional assays reveal divergent roles in vector specificity. For example, RDV S8 binds Nephotettix cincticeps receptors, whereas RGDV S8 interacts with Recilia dorsalis proteins. Chimeric S8 constructs and site-directed mutagenesis can identify residues governing vector specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.